(3R,4R)-4-(cyclobutylmethoxy)tetrahydrofuran-3-ol
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Description
(3R,4R)-4-(cyclobutylmethoxy)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.224. The purity is usually 95%.
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Scientific Research Applications
Palladium-catalyzed Synthesis and Cyclization
Palladium-catalyzed reactions offer a method for synthesizing tetrahydrofuran derivatives, showcasing their significance in forming complex molecular structures. For instance, palladium-catalyzed synthesis allows the oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols to yield tetrahydrofurans, highlighting the utility of these processes in organic synthesis and the development of novel compounds (Gabriele et al., 2000).
Stereoselective Homocoupling
Tetrahydrofuran derivatives are also central to stereoselective transformations. For example, the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols leading to fluorescent dihydrofuran derivatives demonstrates the application of these compounds in creating materials with specific optical properties (Funayama et al., 2005).
Biomass Conversion and Catalysis
Research on the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into tetrahydrofurfuryl alcohol underlines the relevance of tetrahydrofuran derivatives in sustainable chemistry and bio-refinery applications (Nakagawa et al., 2013).
Development of Bioactive Molecules
The role of tetrahydrofuran derivatives extends into the realm of bioactive molecule development. The efficient route towards new branched tetrahydrofurane δ-sugar amino acids derived from cellulose pyrolysis products exemplifies the potential of these compounds in synthesizing peptidomimetics and exploring new therapeutic avenues (Defant et al., 2011).
Multienzymatic Processes and Synthesis
Exploiting multienzymatic stereoselective processes for synthesizing tetrahydrofuran precursors underscores the innovative approaches in accessing chiral compounds, vital for pharmaceutical development and synthetic chemistry (Brenna et al., 2017).
Properties
IUPAC Name |
(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-5-11-6-9(8)12-4-7-2-1-3-7/h7-10H,1-6H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMCWKUNQISPAP-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CO[C@@H]2COC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.